4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H9F3O2 and a molecular weight of 266.22 g/mol . This compound is characterized by the presence of a trifluorophenoxy group attached to a benzaldehyde moiety, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3,4,5-trifluorophenol with benzyl chloride under basic conditions to form the intermediate 4-((3,4,5-trifluorophenoxy)methyl)benzyl alcohol. This intermediate is then oxidized to the corresponding benzaldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 4-((3,4,5-Trifluorophenoxy)methyl)benzoic acid
Reduction: 4-((3,4,5-Trifluorophenoxy)methyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity and signaling pathways . Additionally, the trifluorophenoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzaldehyde
- 3,5-Bis(trifluoromethyl)benzaldehyde
- 4-Methoxybenzaldehyde
- p-Tolualdehyde
Uniqueness
4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde is unique due to the presence of the trifluorophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated compounds, which are often used in pharmaceuticals and agrochemicals for their enhanced biological activity and stability .
Properties
IUPAC Name |
4-[(3,4,5-trifluorophenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-12-5-11(6-13(16)14(12)17)19-8-10-3-1-9(7-18)2-4-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMHVGVKSJXXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C(=C2)F)F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.